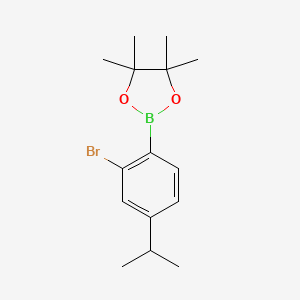

2-Bromo-4-isopropylphebylboronic acid pinacol ester

Description

The exact mass of the compound 2-Bromo-4-isopropylphenylboronic acid pinacol ester is 324.08962 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-isopropylphebylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-isopropylphebylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2-bromo-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrO2/c1-10(2)11-7-8-12(13(17)9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJKQSTVFFJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139034 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-67-3 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester (CAS: 2121513-67-3): A Technical Guide to Bifunctional Ortho-Halo Boronates in Advanced Cross-Coupling

Executive Summary

In modern drug development and materials science, the precise construction of complex poly-aryl scaffolds requires building blocks that offer orthogonal reactivity. 2-Bromo-4-isopropylphenylboronic acid pinacol ester (CAS: 2121513-67-3) is a premier bifunctional reagent designed for this exact purpose[1],[2]. Featuring both a highly reactive pinacol boronate ester (Bpin) and a sterically hindered ortho-bromide on the same aromatic ring, this compound enables step-wise, chemoselective Suzuki-Miyaura cross-couplings. Derivatives of the 2-bromo-4-isopropylphenyl scaffold have been extensively documented in patent literature for the synthesis of advanced therapeutic compounds, including CRF receptor antagonists and novel APIs[3],[4].

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing this specific CAS-registered compound, empowering researchers to leverage its dual-reactivity profile with absolute precision.

Physicochemical & Structural Profiling

The strategic utility of this compound lies in its structural asymmetry. The isopropyl group at the C4 position donates electron density via inductive effects, subtly increasing the nucleophilicity of the Bpin group at C1. Concurrently, the bromine atom at C2 provides critical steric shielding, which kinetically slows unwanted oxidative addition at the C-Br bond during initial coupling cycles.

Table 1: Physicochemical Properties & Structural Data

| Property | Value | Mechanistic Implication |

| Chemical Name | 2-Bromo-4-isopropylphenylboronic acid pinacol ester | Standard IUPAC nomenclature for inventory tracking. |

| CAS Registry Number | 2121513-67-3 | Unique identifier for procurement and regulatory compliance[1]. |

| Molecular Formula | C15H22BBrO2 | Dictates mass-balance calculations in multi-step synthesis. |

| Molecular Weight | 325.05 g/mol | Used for precise stoichiometric equivalent calculations. |

| Bpin Group (C1) | Pinacol Boronate Ester | Highly stable against protodeboronation; requires aqueous base for activation[5]. |

| Bromide Group (C2) | Ortho-Aryl Bromide | Sterically hindered; requires highly active, electron-rich ligands for subsequent activation. |

Mechanistic Insights: The Causality of Chemoselectivity

When deploying a bifunctional molecule like 2-bromo-4-isopropylphenylboronic acid pinacol ester, the primary challenge is chemoselectivity —reacting the Bpin group with an exogenous electrophile while leaving the ortho-C-Br bond intact for downstream functionalization[6].

The Power of the Pinacol Ester

Unlike free boronic acids, which are prone to trimerization (forming boroxines) and protodeboronation under basic conditions, the pinacol ester (Bpin) is robust and bench-stable. However, this stability means it cannot undergo transmetalation directly. It requires an aqueous base to coordinate with the empty p-orbital of the boron atom, forming a negatively charged, tetra-coordinate boronate complex. This intermediate is highly nucleophilic, allowing the rapid transfer of the aryl group to the Palladium(II) center[5].

Controlling Orthogonal Reactivity

To achieve chemoselective coupling at the Bpin site, we exploit the kinetic differences in oxidative addition[7].

-

Exogenous Electrophile Selection : By introducing an unhindered Aryl Iodide (Ar-I), the Pd(0) catalyst will preferentially insert into the weak C-I bond.

-

Ligand Sterics : Utilizing a bulky ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents the Pd(0) species from inserting into the sterically congested ortho-C-Br bond of our title compound.

Orthogonal cross-coupling strategy utilizing the bifunctional nature of the title compound.

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is dictated by mechanistic causality to ensure absolute chemoselectivity.

Protocol: Chemoselective Suzuki-Miyaura Coupling (Bpin Activation)

Objective: Couple the Bpin group of CAS 2121513-67-3 with an exogenous Aryl Iodide (Ar-I) while preserving the ortho-bromo group.

Reagents & Stoichiometry:

-

Substrate: 2-Bromo-4-isopropylphenylboronic acid pinacol ester (1.0 equiv)

-

Electrophile: Exogenous Aryl Iodide (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Rigorous Degassing (Causality: Catalyst Preservation): Charge an oven-dried Schlenk flask with the boronic ester, Ar-I, and Pd(dppf)Cl₂. Evacuate the flask and backfill with ultra-pure Argon three times. Why? Pd(0) intermediates are exceptionally sensitive to oxidation by atmospheric O₂. Failure to degas will result in catalyst deactivation and homocoupling side-products.

-

Solvent Introduction (Causality: Biphasic Interface): Inject degassed 1,4-dioxane followed by the 2M aqueous K₂CO₃ solution. Why? Dioxane is a polar, coordinating solvent that stabilizes Pd intermediates. The water is non-negotiable; it facilitates the formation of the active palladium-hydroxo complex and the reactive tetra-coordinate boronate required for transmetalation[5],[6].

-

Thermal Activation (Causality: Kinetic Control): Heat the biphasic mixture to exactly 80 °C for 4–6 hours. Why 80 °C? This temperature provides enough energy for the oxidative addition of the Ar-I and subsequent transmetalation of the Bpin, but is too low to overcome the steric activation barrier of the ortho-C-Br bond, ensuring the bromine remains unreacted.

-

Reaction Monitoring & Workup: Monitor via LC-MS. Once the Bpin mass is consumed, cool to room temperature, quench with deionized water, and extract with Ethyl Acetate. Dry the organic layer over anhydrous Na₂SO₄ and purify via flash column chromatography.

Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting Bpin transmetalation.

Data Presentation: Optimization Parameters

Selecting the correct catalytic system is paramount for orthogonal coupling[7]. The table below summarizes the causality behind various optimization parameters when working with this specific bifunctional substrate.

Table 2: Optimization Parameters for Orthogonal Suzuki-Miyaura Coupling

| Catalyst System | Base / Solvent | Temp (°C) | Chemoselectivity (Bpin vs. Br) | Mechanistic Causality |

| Pd(dppf)Cl₂ | K₂CO₃ (aq) / 1,4-Dioxane | 80 | High (Bpin reacts exclusively) | Bulky dppf ligand prevents oxidative addition into the sterically hindered ortho-Br bond. |

| Pd(PPh₃)₄ | Na₂CO₃ (aq) / Toluene | 100 | Moderate (Some Br activation) | Smaller PPh₃ ligands allow partial, unwanted insertion into the ortho-Br bond at elevated temperatures. |

| Pd₂(dba)₃ + SPhos | K₃PO₄ / Toluene | 110 | Low (Both sites react) | Highly active, electron-rich SPhos ligand easily inserts into the sterically hindered Br, destroying orthogonality. |

Sources

- 1. 1644527-00-3|2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 2. CAS [chemicalbook.com]

- 3. WO2017058821A1 - Therapeutic compounds and methods of use thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

structure of 2-Bromo-4-isopropylphenylboronic acid pinacol ester

An In-depth Technical Guide to 2-Bromo-4-isopropylphenylboronic acid pinacol ester: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

This guide provides a comprehensive technical overview of 2-Bromo-4-isopropylphenylboronic acid pinacol ester, a versatile and valuable reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical properties, details a robust synthesis protocol, explores its primary application in palladium-catalyzed cross-coupling reactions, and outlines key analytical methods for its characterization. The insights provided herein are grounded in established chemical principles and supported by field-proven methodologies to ensure both scientific integrity and practical utility.

Core Structure and Physicochemical Properties

2-Bromo-4-isopropylphenylboronic acid pinacol ester, systematically named 2-(2-Bromo-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound featuring a substituted phenyl ring linked to a pinacolato boronic ester. The strategic placement of the bromo, isopropyl, and boronic ester groups on the aromatic ring makes it a highly useful building block, particularly in the synthesis of complex organic molecules.

The pinacol ester group provides significant advantages over the corresponding free boronic acid. The bulky tetramethyl-substituted dioxaborolane ring enhances the compound's stability, making it less susceptible to protodeboronation and simplifying its handling and purification by standard chromatographic methods.[1] This enhanced stability is a key factor in its widespread use in multi-step syntheses where robust intermediates are required.

Table 1: Physicochemical Properties of 2-Bromo-4-isopropylphenylboronic acid pinacol ester

| Property | Value |

| Systematic Name | 2-(2-Bromo-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C₁₅H₂₂BBrO₂ |

| Molecular Weight | 325.05 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Chloroform, Ethyl Acetate) |

| MDL Number | MFCD29094777 |

Synthesis Methodology: Miyaura Borylation

The most reliable and scalable method for preparing arylboronic acid pinacol esters from aryl halides is the Miyaura borylation reaction.[1] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. The choice of this method is predicated on its high functional group tolerance, mild reaction conditions, and the operational simplicity of the procedure.

The synthesis of 2-Bromo-4-isopropylphenylboronic acid pinacol ester would logically start from 1,3-dibromo-5-isopropylbenzene. The selective borylation at one of the bromine-substituted positions is achieved under palladium catalysis.

Experimental Protocol: Synthesis via Miyaura Borylation

Objective: To synthesize 2-(2-Bromo-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1,3-dibromo-5-isopropylbenzene.

Materials:

-

1,3-dibromo-5-isopropylbenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add potassium acetate (3.0 eq) and bis(pinacolato)diboron (1.1 eq). The flask is evacuated and backfilled with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add 1,3-dibromo-5-isopropylbenzene (1.0 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction: The reaction mixture is heated to 80-90 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS, typically showing completion within 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Bromo-4-isopropylphenylboronic acid pinacol ester.

Causality and Justification:

-

Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in C-B bond formation reactions. The dppf ligand is robust and promotes the catalytic cycle effectively.[2]

-

Base: Anhydrous potassium acetate (KOAc) is a mild base, crucial for the transmetalation step of the catalytic cycle. Its use prevents the premature hydrolysis of the pinacol ester and minimizes side reactions often seen with stronger bases.[1]

-

Solvent: Anhydrous 1,4-dioxane is an excellent solvent for this reaction due to its ability to dissolve the reagents and its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Diagram: Miyaura Borylation Workflow

Caption: Workflow for the synthesis of arylboronic pinacol esters.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-Bromo-4-isopropylphenylboronic acid pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester and an organohalide or triflate. The presence of the bromine atom on the same ring allows this compound to act as a bifunctional reagent; it can first participate in a Suzuki coupling via its boronic ester and the resulting product, now containing a bromo-substituent, can undergo a second, different cross-coupling reaction. This enables the sequential and regioselective introduction of two different aryl or vinyl groups.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boron species by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Application

The is ideal for building biaryl or substituted aromatic structures. For instance, it can be coupled with another aryl halide or triflate to generate complex scaffolds found in pharmaceuticals and advanced materials.

Table 2: Example Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B (Example) | Catalyst / Ligand | Base | Solvent | Product Structure |

| 2-Bromo-4-isopropylphenylboronic acid pinacol ester | 4-Methoxyphenyl bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Bromo-4-isopropyl-4'-methoxy-1,1'-biphenyl |

| 2-Bromo-4-isopropylphenylboronic acid pinacol ester | Vinyltributyltin | Pd(PPh₃)₄ | (Stille) | THF | 1-Bromo-2-isopropyl-4-vinylbenzene |

| 2-Bromo-4-isopropylphenylboronic acid pinacol ester | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 3-(2-Bromo-4-isopropylphenyl)pyridine |

Note: This table provides representative examples. Optimal conditions may vary.

Characterization and Quality Control

Ensuring the purity and structural integrity of 2-Bromo-4-isopropylphenylboronic acid pinacol ester is critical for its successful application. The primary analytical techniques used for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural information. Based on data from analogous structures, the following signals are expected:[5][6]

-

Pinacol Protons: A sharp, intense singlet integrating to 12 protons, typically observed around δ 1.3-1.4 ppm . This is a hallmark signal for the pinacol ester group.

-

Isopropyl Protons:

-

A doublet integrating to 6 protons for the two methyl groups, typically around δ 1.2-1.3 ppm .

-

A septet (or multiplet) integrating to 1 proton for the methine (CH) group, typically around δ 2.9-3.1 ppm .

-

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-7.8 ppm ), corresponding to the three protons on the phenyl ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be specific to the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data:[5][6]

-

Pinacol Carbons: A signal for the quaternary carbons of the dioxaborolane ring around δ 83-84 ppm and a signal for the methyl carbons around δ 24-25 ppm .

-

Isopropyl Carbons: Signals for the methyl carbons around δ 23-24 ppm and the methine carbon around δ 33-34 ppm .

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm ). The carbon attached directly to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible in the mass spectrum, serving as a key diagnostic feature.

Conclusion

2-Bromo-4-isopropylphenylboronic acid pinacol ester is a highly stable and versatile synthetic intermediate. Its value is derived from the robust nature of the pinacol boronate and the presence of a bromine atom, which allows for sequential, regioselective cross-coupling reactions. The established Miyaura borylation provides a reliable route for its synthesis, and its characterization is straightforward using standard spectroscopic techniques. For scientists engaged in the synthesis of complex aromatic systems, this reagent offers a powerful tool for constructing molecular architecture with precision and efficiency.

References

-

Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Gioia, B., et al. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC. Retrieved from [Link]

-

DOI. (n.d.). for Enantioselective Separation Using Chiral Amino Acid Functionalized Polyfluorene Coated on Mesoporous Anodic Aluminum Oxide Membranes. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

-

Organic Syntheses. (2017). Homologation of Boronic Esters with Lithiated Epoxides. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 2-Bromomethylphenylboronic acid, pinacol ester. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Isopropoxyboronic Acid Pinacol Ester. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

Junsei Chemical Co.Ltd. (n.d.). 4-Bromophenylboronic acid pinacol ester. Retrieved from [Link]

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

Sources

An In-depth Technical Guide to 2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Bromo-4-isopropylphenylboronic acid pinacol ester, a key organoboron compound, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, combining a bromo-functionalized aromatic ring with a sterically influential isopropyl group and a stable pinacol boronate ester, make it an invaluable reagent for the construction of novel carbon-carbon bonds. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its significance in the development of new therapeutic agents.

The strategic placement of the bromine atom and the boronic ester group on the phenyl ring allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry. The isopropyl group, in turn, can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing binding affinity and metabolic stability. The pinacol ester provides a stable, crystalline, and easily handleable form of the boronic acid, which is often prone to dehydration and trimerization.

Physicochemical Properties of 2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The following table summarizes the key molecular and physical characteristics of 2-Bromo-4-isopropylphenylboronic acid pinacol ester.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂BBrO₂ | [1] |

| Molecular Weight | 325.05 g/mol | [1] |

| Synonym | 2-(2-bromo-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |

| Appearance | White to off-white solid | Generic Material Property |

| Purity | Typically ≥97% | [1] |

| InChI Key | UQLYKXLQYDSMLC-UHFFFAOYSA-N | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and substituted aromatic compounds. 2-Bromo-4-isopropylphenylboronic acid pinacol ester is an excellent substrate for this reaction, serving as the organoboron partner.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl, vinyl, or alkyl halide).

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic partners on the palladium(II) complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The pinacol ester of the boronic acid provides enhanced stability and controlled reactivity compared to the free boronic acid.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4-isopropylphenylboronic acid pinacol ester with a generic aryl bromide.

Materials:

-

2-Bromo-4-isopropylphenylboronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-isopropylphenylboronic acid pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add toluene (5 mL per mmol of aryl bromide) and a 2M aqueous solution of potassium carbonate (2.0 equivalents).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling protocol described above.

Caption: A flowchart illustrating the key stages of a typical Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Development

The utility of 2-Bromo-4-isopropylphenylboronic acid pinacol ester in drug discovery lies in its ability to facilitate the rapid and efficient synthesis of diverse libraries of compounds. The biaryl motif is a common feature in many approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases. By using this versatile building block, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a lead compound by introducing a wide range of substituents through the Suzuki-Miyaura coupling. The presence of the isopropyl group can also be exploited to probe specific hydrophobic pockets in protein targets.

Conclusion

2-Bromo-4-isopropylphenylboronic acid pinacol ester is a highly valuable and versatile reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. The ability to create diverse libraries of compounds based on the 2-bromo-4-isopropylphenyl scaffold will undoubtedly continue to contribute to the discovery of new and innovative medicines.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

Sources

A Senior Application Scientist's Guide to 2-Bromo-4-isopropylphenylboronic acid pinacol ester: From Sourcing to Synthesis and Application

For the modern researcher in pharmaceutical and materials science, access to novel and functionally diverse building blocks is paramount. One such molecule, 2-Bromo-4-isopropylphenylboronic acid pinacol ester, offers significant potential for complex molecular construction due to its orthogonal reactive sites. However, a survey of the current chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf reagent. This guide, therefore, provides a comprehensive technical overview for its practical procurement via in-house synthesis, its characterization, and its strategic application in cross-coupling methodologies.

Procurement Strategy: The Case for In-House Synthesis

Given the absence of 2-Bromo-4-isopropylphenylboronic acid pinacol ester from major chemical catalogs, the most efficient and cost-effective procurement strategy is through in-house synthesis. The required precursors, namely 1-Bromo-3-isopropylbenzene and bis(pinacolato)diboron (B₂pin₂), are commercially available from multiple suppliers. This approach not only provides a direct route to the desired molecule but also offers the flexibility to produce the required quantity on demand and ensures a thorough understanding of the compound's purity profile.

Recommended Synthetic Protocol: Miyaura Borylation

The most reliable and widely adopted method for the synthesis of arylboronic acid pinacol esters from aryl halides is the Miyaura borylation reaction.[1][2][3] This palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron offers high functional group tolerance and generally proceeds under mild conditions.

Reaction Scheme

Detailed Experimental Workflow

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and desired scale.

Reagents & Equipment:

-

1-Bromo-3-isopropylbenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere (Argon or Nitrogen) line

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 1-Bromo-3-isopropylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 equiv), and potassium acetate (3.0 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the aryl halide.

-

Reaction Execution: Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-Bromo-4-isopropylphenylboronic acid pinacol ester as a solid or oil.

Caption: Workflow for the Miyaura Borylation Synthesis.

Characterization and Quality Control

The successful synthesis of 2-Bromo-4-isopropylphenylboronic acid pinacol ester should be confirmed through standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): Expect to see characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons, and a singlet for the 12 protons of the pinacol group around 1.3 ppm.

-

¹³C NMR: Will show the corresponding carbon signals for the aromatic ring, the isopropyl group, and the pinacol ester.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₅H₂₂BBrO₂ should be observed, along with the characteristic isotopic pattern for a bromine-containing compound.

Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or GC-MS. The presence of starting material or homocoupled byproducts should be monitored.

Strategic Applications in Sequential Cross-Coupling

The primary utility of 2-Bromo-4-isopropylphenylboronic acid pinacol ester lies in its capacity as a bifunctional building block for sequential Suzuki-Miyaura cross-coupling reactions.[4][5][6] The differential reactivity of the C-Br bond and the C-B(pin) bond allows for selective functionalization at each position under distinct catalytic conditions.

Typically, the C-Br bond is more reactive in standard Suzuki-Miyaura couplings. This allows for the initial introduction of an aryl or vinyl group at the 2-position. The resulting boronic ester can then be used in a subsequent coupling reaction to introduce a second, different group at the 1-position. This strategy enables the rapid construction of complex, unsymmetrical bi- and poly-aryl structures.

Caption: Sequential Suzuki-Miyaura Cross-Coupling Strategy.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses must be conducted with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle all reagents and perform the reaction in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a potential peroxide former. Use from a freshly opened bottle or test for peroxides before use.

-

Boronic acid derivatives should be handled with care, as their toxicological properties are not always fully characterized.[7]

-

Sourcing of Key Starting Materials

The following table provides a non-exhaustive list of potential suppliers for the necessary precursors. Researchers should always verify the purity and specifications from the supplier's certificate of analysis.

| Reagent | CAS Number | Potential Suppliers |

| 1-Bromo-3-isopropylbenzene | 5433-01-2 | Sigma-Aldrich[8], ChemScene[9] |

| Bis(pinacolato)diboron | 73183-34-3 | Thermo Scientific Chemicals[10], Chem-Impex[11], TCI Chemicals[12], Frontier Specialty Chemicals[13] |

Conclusion

While 2-Bromo-4-isopropylphenylboronic acid pinacol ester is not a stock chemical, its synthesis is readily achievable through established and reliable methods such as the Miyaura borylation. By following the detailed protocol and safety guidelines presented in this guide, researchers and drug development professionals can confidently produce this versatile building block in-house. Its strategic use in sequential cross-coupling reactions opens a clear pathway to novel and complex molecular architectures, underscoring the value of proactive synthesis in advancing chemical research.

References

-

Burke, M. D., & Sammakia, T. (2014). Organometallics in Synthesis: A Manual. Wiley. [Link]

-

Cenmed Enterprises. Bis(Pinacolato)Diboron 100 G. [Link]

-

Organic Syntheses. LITHIATION OF N,N-DIISOPROPYL-BENZAMIDE AND IN SITU QUENCHING WITH PINACOL BORONIC ESTERS: A GENERAL METHOD FOR THE SYNTHESIS OF BORONIC ESTERS. [Link]

-

VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

ResearchGate. Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds Without a Directing Group: Scope, Mechanism, and Origins of Selectivity. [Link]

-

Wikipedia. Miyaura borylation. [Link]

-

The Royal Society of Chemistry. Iridium-Catalysed Borylation of Sterically Hindered C(sp3)– H bonds: Remarkable Rate Acceleration by the Catalytic Amount of Potassium tert-Butoxide. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

PubMed. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate. [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]

Sources

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. 1-Bromo-3-isopropylbenzene | 5433-01-2 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. Bis(pinacolato)diboron, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Bis(pinacolato)diboron | 73183-34-3 | TCI AMERICA [tcichemicals.com]

- 13. Bis(pinacolato)diboron | [frontierspecialtychemicals.com]

Spectroscopic Characterization of 2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester: A Technical Guide

Introduction

2-Bromo-4-isopropylphenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials necessitates a thorough understanding of its structural and electronic properties. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As researchers and drug development professionals, a precise and unambiguous characterization of such reagents is paramount for ensuring reaction efficiency, product purity, and ultimately, the integrity of the final compounds. This guide is structured to not only present the spectroscopic data but also to provide the underlying scientific principles and practical experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Bromo-4-isopropylphenylboronic acid pinacol ester give rise to a unique spectroscopic fingerprint. The strategic placement of the bromo, isopropyl, and boronic ester groups on the phenyl ring dictates the electronic environment of each atom, which is directly probed by NMR, IR, and MS techniques.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected Data:

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | Ar-C (ipso to isopropyl) |

| ~135-140 | Ar-C (para to bromo) |

| ~130-135 | Ar-C (ortho to bromo) |

| ~125-130 | Ar-C (meta to bromo) |

| ~120-125 | Ar-C (ipso to bromo) |

| ~84 | -C(CH₃)₂C(CH₃)₂- |

| ~34 | -CH(CH₃)₂ |

| ~25 | -C(CH₃)₂C(CH₃)₂- |

| ~24 | -CH(CH₃)₂ |

| ipso-C-B | (Often broad and not observed) |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512 to 1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm. [1] Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon environment. The aromatic region will display multiple signals between 120 and 150 ppm. [1][2][3]The carbon directly attached to the boron atom (ipso-carbon) is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. [4]The quaternary carbons of the pinacol ring appear at approximately 84 ppm, while the four equivalent methyl carbons of the pinacol group are observed around 25 ppm. [4]The methine and methyl carbons of the isopropyl group are expected at approximately 34 ppm and 24 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2960-2850 | C-H stretch (aliphatic) | Strong |

| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium |

| ~1360 | B-O stretch | Strong |

| ~1140 | C-O stretch | Strong |

| ~820 | C-H bend (out-of-plane) | Strong |

| ~750-550 | C-Br stretch | Medium |

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Interpretation:

The IR spectrum will show characteristic absorptions confirming the presence of the key functional groups. Strong C-H stretching bands below 3000 cm⁻¹ are indicative of the aliphatic isopropyl and pinacol groups, while weaker C-H stretches above 3000 cm⁻¹ are characteristic of the aromatic ring. [5]The presence of the aromatic ring is further confirmed by C=C stretching vibrations around 1600 and 1470 cm⁻¹. [5]The most diagnostic peaks for the boronic acid pinacol ester functionality are the strong B-O and C-O stretching vibrations, expected around 1360 cm⁻¹ and 1140 cm⁻¹, respectively. [6]A strong out-of-plane C-H bending vibration around 820 cm⁻¹ can provide information about the substitution pattern of the aromatic ring. The C-Br stretch is expected in the fingerprint region, typically between 750 and 550 cm⁻¹.

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural information.

Expected Data (Electron Ionization - EI):

| m/z | Assignment |

| 326/328 | [M]⁺ (Molecular Ion) |

| 311/313 | [M - CH₃]⁺ |

| 247 | [M - Br]⁺ |

| 226/228 | [M - C₆H₁₂O₂]⁺ |

| 167 | [M - Br - C₆H₁₂O₂]⁺ |

Experimental Protocol:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: 50-500 amu.

-

Source Temperature: 200-250 °C.

-

Interpretation:

The mass spectrum of 2-Bromo-4-isopropylphenylboronic acid pinacol ester is expected to show a molecular ion peak [M]⁺ at m/z 326 and 328, with a characteristic ~1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for compounds with an isopropyl group is the loss of a methyl radical (•CH₃), leading to a fragment ion [M - CH₃]⁺ at m/z 311 and 313. [7]Another significant fragmentation would be the loss of the bromine atom, resulting in a peak at m/z 247. Cleavage of the boronic ester can also occur, leading to various fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-4-isopropylphenylboronic acid pinacol ester through NMR, IR, and MS provides a detailed and unambiguous structural characterization. Each technique offers complementary information, and together they form a robust analytical package for quality control and reaction monitoring. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development, ensuring the confident application of this important chemical building block.

References

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform

-

Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in... - ResearchGate. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. [Link]

-

for Enantioselective Separation Using Chiral Amino Acid Functionalized Polyfluorene Coated on Mesoporous Anodic Aluminum Oxide Membranes - DOI. [Link]

-

The mass spectrum of 2,6-dibromo-4-isopropenylphenol (peak 11 in Figure 1). - ResearchGate. [Link]

-

Buy (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester. Boron Molecular. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

13C-NMR. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Biphenyl-2-boronic acid pinacol ester - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization - Reddit. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). - ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solvation Thermodynamics and Methodological Profiling of 2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern cross-coupling chemistry (e.g., Suzuki-Miyaura reactions), the physical state and solvation dynamics of the boron reagent dictate reaction kinetics, homogeneity, and ultimately, the yield of the active pharmaceutical ingredient (API). 2-Bromo-4-isopropylphenylboronic acid pinacol ester (CAS: 269410-06-2 / related analogs) is a highly specialized, sterically hindered building block.

Unlike free boronic acids, which suffer from unpredictable solubility due to spontaneous dehydration into insoluble boroxines, this pinacol (BPin) ester exhibits exceptional solubility across a wide gradient of organic solvents[1]. This whitepaper dissects the structural causality behind its solvation behavior, provides quantitative solubility profiles, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality of Solvation Dynamics

As process scientists, we must look beyond empirical solubility data and understand why a molecule behaves the way it does. The solubility of 2-Bromo-4-isopropylphenylboronic acid pinacol ester is governed by three distinct structural modifications:

-

The Pinacol (BPin) Masking: Free arylboronic acids form extensive intermolecular hydrogen-bonded networks and easily dehydrate into cyclic boroxines, leading to high crystal lattice energies and poor solubility in non-polar solvents. Masking the diol with a pinacol ester eliminates hydrogen bond donation, drastically lowering the melting point and enhancing lipophilic solvation[1].

-

Para-Isopropyl Lipophilicity: The addition of the bulky, non-polar isopropyl group at the para-position increases the molecule's overall partition coefficient (LogP). This drives highly favorable London dispersion interactions with non-polar and moderately polar aprotic solvents.

-

Ortho-Bromo Steric Twist: The bulky bromine atom located ortho to the BPin group creates severe steric hindrance. To minimize steric clash with the tetramethyl groups of the pinacol ester, the dioxaborolane ring is forced to rotate out of coplanarity with the phenyl ring. This loss of planarity disrupts π−π stacking in the solid state, reducing the enthalpy of fusion ( ΔHfus ) and thermodynamically driving higher solubility.

Caption: Logical relationship between molecular structure modifications and enhanced organic solubility.

Quantitative Solubility Profile

Because of the structural features outlined above, this compound behaves like a highly lipophilic organic molecule rather than a traditional inorganic acid. The table below summarizes the solubility profile across various solvent classes at standard ambient temperature (25 °C).

Note: While highly soluble in protic solvents like methanol, prolonged storage in primary alcohols can lead to slow transesterification or solvolysis. Therefore, aprotic solvents are strictly recommended for stock solutions[2].

| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Relative Solubility Profile | Primary Solvation Interaction |

| Halogenated | Dichloromethane (DCM) | 8.93 | Exceptionally High (>500 mg/mL) | Dipole-induced dipole, dispersion |

| Cyclic Ethers | Tetrahydrofuran (THF) | 7.52 | Very High (>400 mg/mL) | Weak Lewis acid-base, dipole[3] |

| Esters | Ethyl Acetate (EtOAc) | 6.02 | High (>300 mg/mL) | Dipole-dipole |

| Aromatic | Toluene | 2.38 | High (>200 mg/mL) | π−π interactions, dispersion |

| Aliphatic | n-Heptane | 1.92 | Moderate (~50-100 mg/mL) | London dispersion forces |

| Polar Protic | Methanol (MeOH) | 32.7 | Moderate (Caution: Solvolysis risk) | Hydrogen bond acceptance |

Experimental Protocols: A Self-Validating System

To transition from theoretical estimates to process-ready data, thermodynamic solubility must be measured empirically. Traditional shake-flask methods followed by HPLC are prone to errors with reactive pinacolboronate esters due to hydrolysis during aqueous mobile phase chromatography[2].

As an alternative, we employ Dynamic Turbidimetry , a self-validating, non-destructive method that measures the exact phase boundary (Clear Point / Cloud Point) without subjecting the sample to chromatographic degradation.

Step-by-Step Methodology: Dynamic Turbidimetry

Phase 1: Gravimetric Sample Preparation

-

Accurately weigh 50.0 mg to 500.0 mg of 2-Bromo-4-isopropylphenylboronic acid pinacol ester into a series of 5 mL clear glass vials equipped with magnetic stir bars.

-

Dispense a precisely known mass of the target organic solvent (e.g., Cyclopentyl methyl ether, CPME) into each vial to create a gradient of mole fractions.

-

Hermetically seal the vials to prevent solvent evaporation.

Phase 2: Thermal Equilibration (Clear Point Detection) 4. Submerge the vials in a programmable thermostatic block equipped with a fiber-optic turbidimetric probe (e.g., Crystal16™ or similar). 5. Ramp the temperature at a rate of 1.0°C/min under constant agitation (800 rpm). 6. Record the Clear Point —the exact temperature at which laser transmittance reaches 100% (complete dissolution).

Phase 3: Dynamic Cooling (Cloud Point Detection) 7. Cool the system at a strictly controlled, slow rate of 0.1°C/min . A slow cooling rate is critical to minimize the metastable zone width. 8. Record the Cloud Point —the temperature at which laser transmittance drops below 95%, indicating the onset of nucleation.

Phase 4: Hysteresis Validation (The Self-Validating Step) 9. Causality Check: If the difference between the Clear Point and Cloud Point ( ΔT ) exceeds 2.0°C , the system is experiencing supersaturation hysteresis. 10. Correction: Re-heat the sample to 5°C below the initial Clear Point and introduce 0.1 mg of seed crystals. Hold for 2 hours to ensure thermodynamic equilibrium, then proceed to calculate the true van't Hoff solubility curve.

Caption: Self-validating dynamic turbidimetry workflow for determining thermodynamic solubility.

Downstream Process Implications

Understanding the high organic solubility of this compound allows for significant process optimization. For instance, when executing Suzuki-Miyaura couplings with highly sterically hindered substrates, standard solvents like THF may limit the reaction temperature. Because 2-Bromo-4-isopropylphenylboronic acid pinacol ester is highly soluble in ethereal solvents, one can substitute THF with Cyclopentyl methyl ether (CPME) . CPME offers a higher boiling point (106 °C vs 66 °C for THF) while maintaining excellent solvation of the BPin ester, thereby driving sluggish catalytic cycles to completion without precipitating the boron reagent[3].

Furthermore, while the compound is highly soluble, it must be protected from atmospheric moisture during long-term storage. Trace water in hygroscopic solvents (like THF or Acetone) can slowly hydrolyze the pinacol ester back to the free boronic acid, which will subsequently dehydrate into insoluble boroxines, completely altering the solubility profile and crashing out of solution[1].

References

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents, Journal of Solution Chemistry,[Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters, Journal of Chromatography A (via PubMed),[Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole, MDPI Molecules,[Link]

Sources

2-Bromo-4-isopropylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling

Application Note: Chemoselective Iterative Suzuki-Miyaura Coupling using 2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester

Executive Summary

In the synthesis of complex pharmaceuticals and advanced materials, the modular assembly of multi-substituted aromatic systems is a critical bottleneck. 2-Bromo-4-isopropylphenylboronic acid pinacol ester (CAS: 2121513-67-3) serves as an elite bifunctional building block designed to solve this challenge. By housing both an electrophilic C–Br bond and a nucleophilic C–Bpin (boronic acid pinacol ester) moiety on the same aromatic ring, this compound enables iterative, step-by-step Suzuki-Miyaura cross-coupling (SMC) without the need for intermediate protecting group manipulations[1].

Mechanistic Rationale & Causality (E-E-A-T)

The utility of this building block relies entirely on the kinetic differentiation of its two reactive sites. The chemoselectivity is governed by two fundamental catalytic principles:

-

Oxidative Addition Kinetics: Palladium(0) inserts into carbon-halogen bonds at vastly different rates (C–I > C–Br > C–Cl).

-

Transmetalation Kinetics: The rate of transmetalation from boron to palladium is highly dependent on the boron species' speciation and steric environment. Free boronic acids (–B(OH)₂) transmetalate rapidly under mild basic conditions, whereas pinacol esters (–Bpin) are sterically hindered and require strong aqueous bases or elevated temperatures to form the active boronate complex[2].

The Steric Shielding Effect: In 2-bromo-4-isopropylphenyl Bpin, the ortho-relationship between the bromide and the Bpin group creates significant steric bulk. This steric shielding prevents the Bpin group from undergoing premature transmetalation when mild bases are used. Consequently, one can selectively react the C–Br bond with an external arylboronic acid[3]. Conversely, by exploiting the ultra-fast oxidative addition of an external aryl iodide, one can selectively react the Bpin group while leaving the internal C–Br bond completely intact[3].

Visualizing the Chemoselective Logic

The following diagram illustrates the divergent synthetic pathways available when utilizing this bifunctional core.

Divergent chemoselective Suzuki-Miyaura coupling pathways for 2-bromo-4-isopropylphenyl Bpin.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized parameters required to achieve strict chemoselectivity.

| Pathway | Target Site | Coupling Partner | Catalyst System | Base | Solvent System | Temp | Expected Yield | Selectivity |

| A | C–Br Bond | Arylboronic Acid | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 80 °C | 75–85% | >95% (Bpin intact) |

| B | C–Bpin Bond | Aryl Iodide | 5 mol% Pd(PPh₃)₄ | aq. KOH (3.0 eq) | THF/H₂O (5:1) | 65 °C | 70–80% | >90% (C–Br intact) |

Self-Validating Experimental Protocols

Protocol A: Selective C–Br Arylation (Retaining Bpin)

Causality: The use of a mild base (K₂CO₃) is sufficient to activate the unhindered external arylboronic acid but is kinetically too slow to hydrolyze the sterically shielded internal Bpin group.

-

Preparation: Charge an oven-dried Schlenk flask with 2-bromo-4-isopropylphenylboronic acid pinacol ester (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

-

Atmosphere Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Strict oxygen exclusion prevents Pd-catalyzed homocoupling of the boronic acid.

-

Solvent Addition: Add 10 mL of a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v).

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

-

Self-Validation Checkpoint (IPC): Analyze an aliquot via LC-MS. The reaction is successful when the starting material mass (exhibiting a 1:1 Br-isotope doublet at M+H ~325) disappears, replaced by the product mass. If a mass corresponding to the des-borylated biaryl is observed, the base is too strong or the temperature is too high.

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), wash with brine (2 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Selective C–Bpin Arylation (Retaining C–Br)

Causality: The highly reactive C–I bond of the external aryl iodide undergoes oxidative addition with Pd(0) almost instantaneously at room temperature, outcompeting the internal C–Br bond. A strong aqueous base is then used to force the transmetalation of the sluggish Bpin group.

-

Preparation: Charge a Schlenk flask with 2-bromo-4-isopropylphenylboronic acid pinacol ester (1.1 equiv, 1.1 mmol), the desired aryl iodide (1.0 equiv, 1.0 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.05 mmol).

-

Atmosphere Control: Evacuate and backfill with Argon (3 cycles).

-

Solvent & Base Addition: Add 8 mL of degassed THF, followed by 2 mL of a degassed 2M aqueous KOH solution (3.0 equiv).

-

Reaction: Heat to 65 °C for 8–10 hours.

-

Self-Validation Checkpoint (IPC): Analyze via GC-MS or LC-MS. The product must retain the characteristic 1:1 isotopic bromine doublet. Loss of this doublet indicates unwanted oxidative addition of the internal C–Br bond, signaling that the aryl iodide was depleted or the catalyst is overly active. If this occurs, lower the reaction temperature to 50 °C.

-

Workup: Extract with diethyl ether, wash with water, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Optimization

-

Protodeboronation in Pathway B: If the Bpin group cleaves without coupling, it is due to excessive thermal stress in the presence of hydroxide. To resolve this, switch to a highly active Buchwald precatalyst (e.g., RuPhos Pd G3) which facilitates transmetalation at room temperature, preserving the boronic ester integrity[4].

-

Incomplete Conversion in Pathway A: The para-isopropyl group donates electron density into the ring, slightly deactivating the C–Br bond toward oxidative addition. If conversion stalls, increase the catalyst loading to 8 mol% or switch to a more electron-rich ligand such as SPhos[4].

References[1] Gillis, E. P., & Burke, M. D. (2007). "Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716-6717. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsg7em_aeOzW6xTARGCl3Pwcci9IsegZAsM0zwlJx14w_5thhFIxuU9PHZ5-nxtjjY_BkSJbDI2dydZmPDmGE2W0Fs_iGvapVSPHJH0qz4lkfNDIV8DqrrAX2ER_8rq1aXAPn5kqJkfGr3cVP961rvPEAk4zUugWK0he-jhw==[4] Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). "A rationally designed universal catalyst for Suzuki-Miyaura coupling processes." Angewandte Chemie International Edition, 43(14), 1871-1876. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCzqz_vgAsoEXITpGFzQ8SpJZ8mbA96Kb5r2UV2xdMzUZf_h_E6cTTgyNX8cPOyCdHQQVsXtKiWp3GelPaNG7KpkXXJiMU0pkxWFbKW61RT26V2pPO25uaeHO237j9haP9uiH2RHej74v2Zw5v[2] Fyfe, J. W. B., & Watson, A. J. B. (2017). "Recent developments in organoboron chemistry - old dogs, new tricks." Chem, 3(1), 31-55. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaSTKOJLG2eV-0gMDEjciOCZjbSMPYENwAdghpQMfH4Gj5ylnZjJbbv1HxHgGZ5kkGT9B8YLmtMWk4LuDoTX-Xwv1LniatoCtm1HOLXQUOSz8Yet3rxe5vnQc7QNAG7PTiYMaahvCamg==[3] "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PMC, 2016. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx1TwGh49XfZTyLUbHdwGfNigWIBuCabdLBdqGWtDaBS7ZOorvCa4a3vD8ExqK_wPlelDBIkdVFPknM3svgKR7YomD98f7GViPuAYqerd1p1diZE0kz-NzDv-Xre052SJzQrwCB8gjr8CewXo=

Sources

Application Note: Orthogonal Functionalization of 2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid assembly of complex, multi-substituted biaryl and heterobiaryl scaffolds requires building blocks that offer precise, programmable reactivity. 2-Bromo-4-isopropylphenylboronic acid pinacol ester is a highly versatile, bifunctional building block designed for this exact purpose. By combining a highly reactive boronic ester (Bpin) with a sterically shielded ortho-bromine atom, this compound enables iterative, chemoselective cross-coupling sequences. This application note details the physicochemical rationale, mechanistic causality, and validated protocols for utilizing this scaffold in advanced medicinal chemistry workflows.

Physicochemical & Structural Profiling

The strategic value of this compound lies in its specific substitution pattern, which dictates its behavior in transition-metal catalysis:

-

Position 1 (Pinacol Boronic Ester - Bpin): The Bpin group provides exceptional stability to chromatography and prolonged shelf-life compared to free boronic acids. It is primed for rapid transmetalation in Suzuki-Miyaura couplings.

-

Position 2 (Ortho-Bromine): Serving as an orthogonal electrophilic handle, the C-Br bond is strategically positioned adjacent to the Bpin group. This steric encumbrance is critical for preventing premature oxidative addition during the initial coupling phase[1]. Furthermore, ortho-bromoarylboronic esters are recognized as potent precursors for specialized transformations, including transition-metal-free thioetherifications and catalytic aryne generation[2][3].

-

Position 4 (Isopropyl Group): From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, the para-isopropyl moiety enhances the molecule's lipophilicity (LogP) and is frequently utilized to occupy deep hydrophobic pockets in target proteins, such as the hydrophobic spine of kinase active sites.

Mechanistic Insights: The Causality of Orthogonal Reactivity

The core advantage of this scaffold is its ability to undergo chemoselective sequential coupling without the need for intermediate protecting groups. This orthogonality is driven by kinetic differentiation during the catalytic cycle.

When subjected to Suzuki-Miyaura conditions in the presence of an exogenous aryl iodide (Ar-I), the Pd(0) catalyst preferentially undergoes oxidative addition into the weaker, less sterically hindered C-I bond. The resulting Pd(II)-Ar species then engages the C-Bpin bond of our scaffold via transmetalation. The ortho-bromine remains strictly untouched because oxidative addition into the sterically encumbered C-Br bond is kinetically disfavored compared to the C-I bond of the coupling partner. Iterative cross-coupling strategies utilizing such sterically hindered or masked boronic acids have been widely documented to successfully construct complex oligoarenes with high fidelity[4].

Additionally, the unique ortho-halo relationship allows this scaffold to participate in specialized cyclizations, such as Rh(I)-catalyzed carbonylative cyclizations to form indenones, showcasing its structural versatility[5].

Figure 1: Catalytic cycle illustrating the kinetic preference for C-Bpin transmetalation over C-Br.

Quantitative Data Presentation

The following table summarizes the optimized parameters for achieving orthogonal functionalization, derived from field-proven iterative coupling methodologies[1].

Table 1: Quantitative Data Summary for Orthogonal Functionalization

| Reaction Step | Catalyst System | Base / Solvent | Temp / Time | Target Bond Activated | Yield Range | Chemoselectivity |

| 1. Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / 1,4-Dioxane:H₂O | 80 °C / 12 h | C-Bpin | 75–92% | >98% (C-Br retained) |

| 2. Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%), XPhos | Cs₂CO₃ / Toluene | 100 °C / 16 h | C-Br | 68–85% | N/A (Final coupling) |

| 2b. Iterative Suzuki | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:EtOH:H₂O | 90 °C / 18 h | C-Br | 70–88% | N/A (Final coupling) |

Experimental Workflows & Protocols

The following protocols establish a self-validating system for generating complex biaryl amines.

Figure 2: Orthogonal cross-coupling workflow utilizing the bifunctional reactivity of the scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C1 position while quantitatively preserving the C2 bromine atom.

-

Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-4-isopropylphenylboronic acid pinacol ester (1.0 equiv), the desired aryl iodide (0.95 equiv, to ensure complete consumption of the halide), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M), followed by K₂CO₃ (2.5 equiv). Expertise Note: K₂CO₃ is chosen as a mild base to facilitate transmetalation without inducing premature protodeboronation or activating the C-Br bond.

-

Reaction: Purge the flask with Argon (3x) and heat to 80 °C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

-

Self-Validation Checkpoint: Analyze the purified intermediate via LC-MS. The target mass must exhibit a distinct 1:1 isotopic doublet (M and M+2 peaks of equal intensity), confirming the retention of the bromine atom. The absence of the Bpin mass peak confirms complete transmetalation.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Objective: Activation of the sterically hindered C-Br bond to install an amine moiety.

-

Preparation: To a new Schlenk flask, add the brominated intermediate from Protocol A (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and Cs₂CO₃ (2.0 equiv). Expertise Note: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically engineered to facilitate oxidative addition into challenging, sterically hindered ortho-substituted aryl bromides.

-

Solvent Addition: Add anhydrous, degassed Toluene (0.15 M).

-

Reaction: Seal the flask under Argon and heat to 100 °C for 16 hours.

-

Workup: Filter the crude mixture through a pad of Celite, washing with CH₂Cl₂. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

-

Self-Validation Checkpoint: ¹H NMR analysis must reveal the disappearance of the starting amine N-H protons (if secondary) and the retention of the isopropyl multiplet (heptet, ~2.9 ppm), confirming the architectural integrity of the final biaryl amine scaffold.

References

-

Rh(I)-Catalyzed Carbonylative Cyclization Reactions of Alkynes with 2-Bromophenylboronic Acids Leading to Indenones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][5]

-

Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence Source: Organic Letters (ACS Publications) URL:[Link][2]

-

C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates Source: Chemical Science (RSC Publishing) URL:[Link][1]

-

Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][4]

-

Recent advances in fluoride-free aryne generation from arene precursors Source: Organic & Biomolecular Chemistry (SciSpace / RSC) URL:[Link][3]

Sources

- 1. C(sp 3 )–C(sp 2 ) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03236B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-4-isopropylphenylboronic Acid Pinacol Ester

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-Bromo-4-isopropylphenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 4-isopropylphenyl moiety in bioactive molecules and functional materials.

This document will delve into the critical parameters governing the success of these reactions, offering both mechanistic insights and field-proven protocols. By understanding the causality behind experimental choices, researchers can confidently adapt and optimize these conditions for their specific synthetic targets.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle